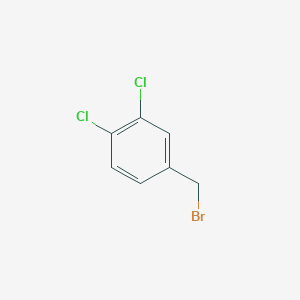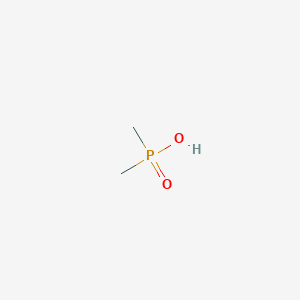![molecular formula C21H14 B091775 2-Methylbenzo[a]pyrene CAS No. 16757-82-7](/img/structure/B91775.png)
2-Methylbenzo[a]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbenzo[a]pyrene (2-MeBaP) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is formed through the incomplete combustion of organic matter, such as fossil fuels, wood, and tobacco smoke. 2-MeBaP is considered a potent carcinogen and mutagen, and has been linked to various health effects in both humans and animals.
Mecanismo De Acción
The mechanism of action of 2-Methylbenzo[a]pyrene is not fully understood, but it is believed to involve the formation of DNA adducts, which can lead to mutations and ultimately cancer. 2-Methylbenzo[a]pyrene is metabolized by the body into reactive intermediates, which can bind to DNA and cause damage.
Efectos Bioquímicos Y Fisiológicos
Exposure to 2-Methylbenzo[a]pyrene has been shown to cause a variety of biochemical and physiological effects. In animal models, it has been shown to induce oxidative stress, inflammation, and DNA damage. In humans, exposure to 2-Methylbenzo[a]pyrene has been linked to respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methylbenzo[a]pyrene in lab experiments is its potency as a carcinogen and mutagen. This makes it a useful tool for studying the mechanisms of cancer and DNA damage. However, its toxicity also poses a risk to researchers, and appropriate safety measures must be taken when handling the compound.
Direcciones Futuras
Future research on 2-Methylbenzo[a]pyrene should focus on developing new methods for detecting and quantifying the compound in the environment. This will help to better understand the sources and extent of exposure in humans and animals. Additionally, research should continue to explore the mechanisms of action of 2-Methylbenzo[a]pyrene, and identify potential targets for intervention and prevention of its harmful effects.
Métodos De Síntesis
2-Methylbenzo[a]pyrene can be synthesized through a variety of methods, including the reaction of benz[a]anthracene with methanol in the presence of sulfuric acid. Other methods include the oxidation of 2-methylanthracene with potassium permanganate and the reaction of 2-methylanthraquinone with benzene in the presence of aluminum chloride.
Aplicaciones Científicas De Investigación
2-Methylbenzo[a]pyrene has been extensively studied for its carcinogenic and mutagenic properties. It has been shown to induce tumors in various organs in animal models, including the lungs, liver, and skin. In humans, exposure to 2-Methylbenzo[a]pyrene has been linked to an increased risk of lung cancer, as well as other respiratory diseases.
Propiedades
Número CAS |
16757-82-7 |
|---|---|
Nombre del producto |
2-Methylbenzo[a]pyrene |
Fórmula molecular |
C21H14 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
2-methylbenzo[a]pyrene |
InChI |
InChI=1S/C21H14/c1-13-10-15-6-7-17-12-14-4-2-3-5-18(14)19-9-8-16(11-13)20(15)21(17)19/h2-12H,1H3 |
Clave InChI |
BBVAZDUFJMPLJK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=CC=CC=C45)C=C2 |
SMILES canónico |
CC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=CC=CC=C45)C=C2 |
Otros números CAS |
16757-82-7 |
Sinónimos |
2-Methylbenzo[a]pyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



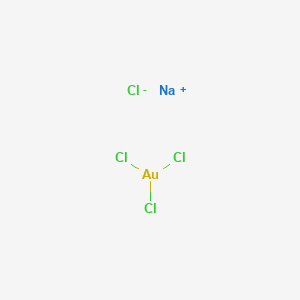
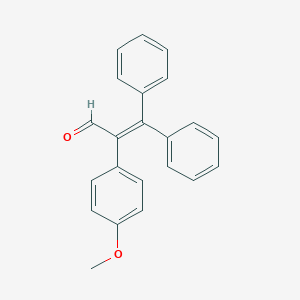
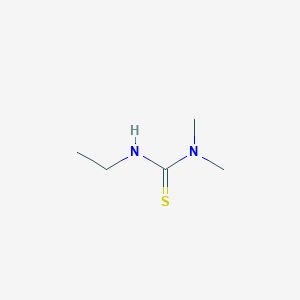
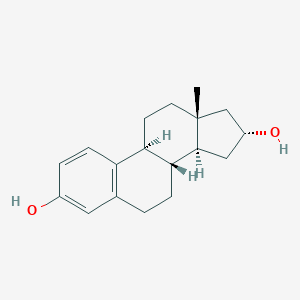
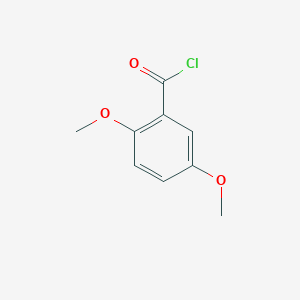
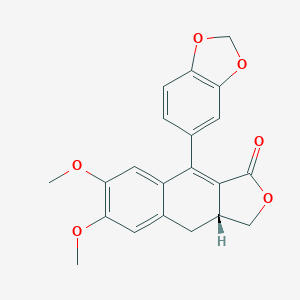
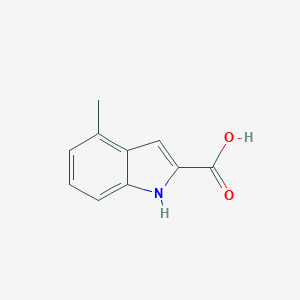

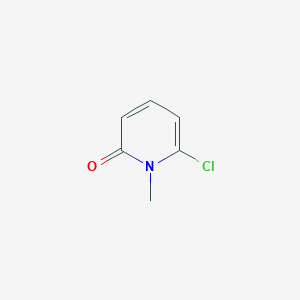
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
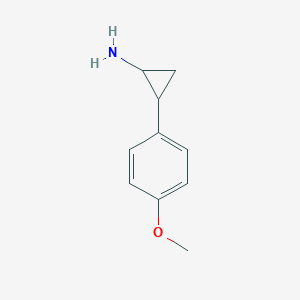
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
